molecular formula C11H9NO2 B8797818 3-(4-Methylphenyl)-1H-pyrrole-2,5-dione CAS No. 89931-79-3

3-(4-Methylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B8797818
CAS RN: 89931-79-3
M. Wt: 187.19 g/mol
InChI Key: UJNLRBKIVGGVIP-UHFFFAOYSA-N
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Patent
US04529736

Procedure details

A 53.6 g portion of p-toluidine was dissolved in a mixture of 150 ml of 12N-hydrochloric acid and 100 ml of water, cooled in an ice-salt bath. A 100 g portion of ice was added and then a solution of 35 g of sodium nitrite in 80 ml of water was added dropwise with stirring over 1/2 hour. A solution of 48.5 g of maleimide in 400 ml of acetone was then added in one portion and the mixture was cooled in an ice-salt bath with 20 g of dry ice added to the reaction mixture. A 125 g portion of sodium acetate was added to achieve pH 3. Ten minutes later 5.0 g of cupric chloride dihydrate was added. The mixture was filtered and the filtrate was allowed to stand 64 hours. The solid was collected, added to 30 ml of 2,6-lutidine and heated on a steam bath for 1/2 hour, then poured into one liter of water and filtered. The filtrate produced pale yellow crystals which were collected, giving 2-(p-tolyl)maleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
48.5 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cupric chloride dihydrate
Quantity
5 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[C:13]1(=[O:19])[NH:17][C:16](=[O:18])[CH:15]=[CH:14]1.C(=O)=O.C([O-])(=O)C.[Na+]>Cl.O.CC(C)=O>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([C:14]2[C:13]([NH:17][C:16](=[O:18])[CH:15]=2)=[O:19])=[CH:3][CH:4]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
48.5 g
Type
reactant
Smiles
C1(C=CC(N1)=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
cupric chloride dihydrate
Quantity
5 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-salt bath
ADDITION
Type
ADDITION
Details
A 100 g portion of ice was added
ADDITION
Type
ADDITION
Details
added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WAIT
Type
WAIT
Details
to stand 64 hours
Duration
64 h
CUSTOM
Type
CUSTOM
Details
The solid was collected
ADDITION
Type
ADDITION
Details
added to 30 ml of 2,6-lutidine
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 1/2 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
poured into one liter of water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate produced pale yellow crystals which
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1C(=O)NC(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.